(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone
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Overview
Description
“(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone” is a compound with the CAS Number: 34328-31-9 . It has a molecular weight of 284.66 . The IUPAC name for this compound is (4-chlorophenyl) [4- (trifluoromethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8ClF3O/c15-12-7-3-10 (4-8-12)13 (19)9-1-5-11 (6-2-9)14 (16,17)18/h1-8H . This indicates the presence of 14 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 120-122 degrees Celsius .Scientific Research Applications
Antimicrobial Activity and Molecular Structure Analysis
- The molecule 3-(4-Chlorophenyl)-5-4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl methanone, related to (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone, has been studied for its antimicrobial activity. It demonstrated antibacterial and antifungal effects. Molecular docking simulations were also conducted to analyze this activity (Sivakumar et al., 2021).
Isomorphism and Structure Analysis
- Research on isomorphous structures, including compounds similar to this compound, revealed interesting findings regarding the chlorine-methyl exchange rule and the presence of extensive disorder, which may impact automatic detection in data-mining procedures (Rajni Swamy et al., 2013).
Synthesis and Biological Evaluation
- Novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, which are structurally related to this compound, were synthesized and evaluated for antiinflammatory and antibacterial activity. Some compounds exhibited significant antiinflammatory activity (Ravula et al., 2016).
Molecular Docking and Antibacterial Activity
- Compounds structurally related to this compound, specifically (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analogue, have been synthesized and evaluated for their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Antioxidant Activities
- A study synthesized derivatives of (3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo methanones, which are structurally similar to this compound. These derivatives showed antimicrobial and antioxidant activities, providing insights into potential applications of similar compounds (Thirunarayanan, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOAOVIKZMOITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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